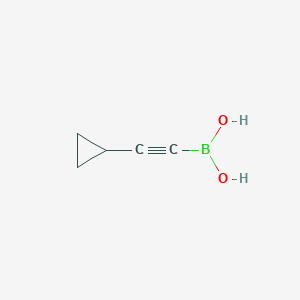
(Cyclopropylethynyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylethynyl)boronic acid is an organoboron compound characterized by the presence of a cyclopropyl group attached to an ethynyl group, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable reagent in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylethynyl)boronic acid typically involves the reaction of cyclopropylacetylene with a boron-containing reagent. One common method is the hydroboration of cyclopropylacetylene using a borane complex, followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylethynyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products
The major products formed from these reactions include boronic esters, borates, substituted cyclopropyl derivatives, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Cyclopropylethynyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties
Mechanism of Action
The mechanism of action of (Cyclopropylethynyl)boronic acid involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid moiety can interact with diols, amines, and other nucleophiles, facilitating the formation of stable complexes. This property is exploited in the design of sensors, drug delivery systems, and as a catalyst in organic reactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylboronic acid
- Ethynylboronic acid
- Phenylboronic acid
- Vinylboronic acid
Uniqueness
(Cyclopropylethynyl)boronic acid is unique due to the presence of both cyclopropyl and ethynyl groups, which impart distinct reactivity and stability compared to other boronic acids. The combination of these functional groups allows for versatile applications in synthetic chemistry and material science, making it a valuable compound for researchers .
Properties
IUPAC Name |
2-cyclopropylethynylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2/c7-6(8)4-3-5-1-2-5/h5,7-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWFNKVDDKVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1CC1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
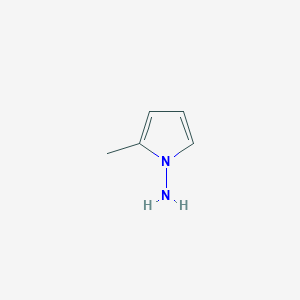
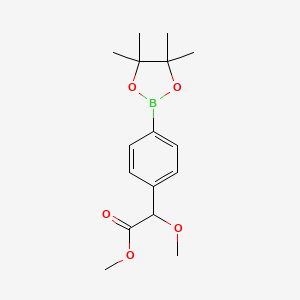
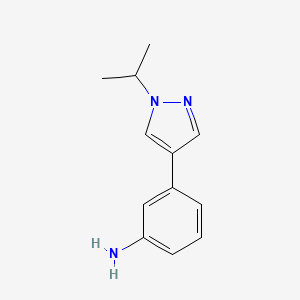
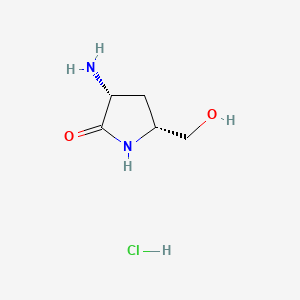
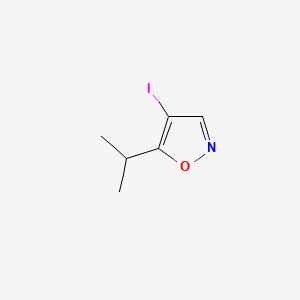
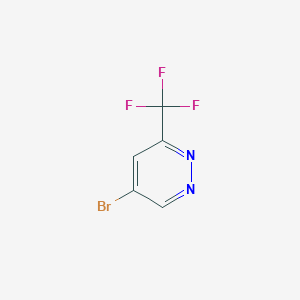
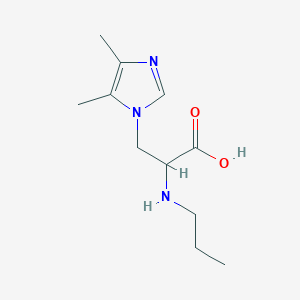
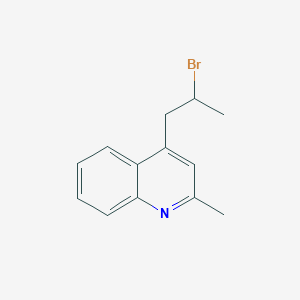
![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
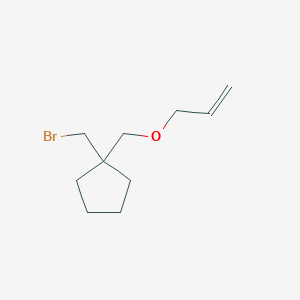
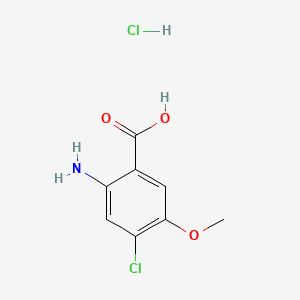
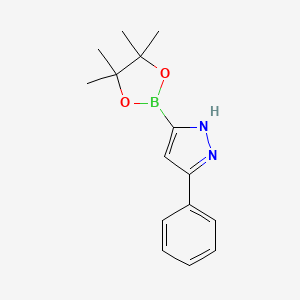
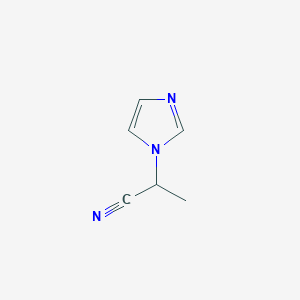
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
